7-Oxa-2-azaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
9-oxa-2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-8(3-4-9-7)2-1-5-11-6-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKYVFBBUCTSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Specific Synthetic Routes
Reduction of 1-Cyanomethyl-Cyclohexanecarboxylic Acid Methyl Ester
One well-documented synthetic route involves the reduction of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester using hydride reagents:
| Reagent(s) | Solvent | Conditions | Outcome |
|---|---|---|---|
| Sodium borohydride + CoCl₂ | Tetrahydrofuran (THF) + Water | Room temperature to mild heating | Efficient reduction to 7-oxa-2-azaspiro[4.5]decan-1-one with good yield |
| Lithium aluminium tetrahydride | Tetrahydrofuran (THF) | Room temperature | High purity product with controlled stereochemistry |
This method leverages the selective reduction of nitrile and ester functionalities to form the lactam ring, yielding the desired spirocyclic compound.
Multi-Component Condensation Reactions
Another approach involves acid-catalyzed condensation of aromatic and aliphatic precursors to yield spirocyclic frameworks:
- A three-component reaction of 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid results in spiroannulation.
- Acidic conditions (e.g., sulfuric acid) promote cyclization by activating carbonyl and nitrile groups.
- Purification involves flash chromatography on silica gel, monitored by thin-layer chromatography (TLC) using chloroform/acetone (9:1) as the mobile phase.
This method is advantageous for introducing substituents and functional groups on the spirocyclic core, allowing structural diversity.
Nucleophilic Substitution Using Haloalkyl Phenyl Derivatives
A patented process describes the preparation of 1-oxa-2-oxo-8-azaspirodecane derivatives (structurally related to this compound) via nucleophilic substitution:
- Reaction of 2-oxo-3,8-diazaspirodecane derivatives with phenylalkyl halides (e.g., chlorides or bromides) or sulfonate esters (mesylates, tosylates).
- Conducted in inert organic solvents such as ethanol, toluene, or dimethylformamide.
- Use of bases (e.g., triethylamine, inorganic carbonates) to scavenge liberated acids.
- Optional catalysts include alkali metal iodides to enhance reaction rates.
- Temperature ranges from ambient to reflux of the solvent.
- Inert atmosphere (nitrogen or argon) prevents side reactions.
This method allows functionalization at the nitrogen atom and is scalable for industrial applications.
Industrial Production Considerations
Industrial synthesis typically adapts the reduction and nucleophilic substitution methods with:
- Continuous flow reactors to improve reaction control and scalability.
- Automated systems for reagent addition and temperature regulation.
- Optimization of reaction parameters (e.g., solvent ratios, catalyst loading) to maximize yield and purity.
- Rigorous purification protocols, including recrystallization and chromatography, to achieve pharmaceutical-grade material.
Characterization Techniques Supporting Preparation
Reliable characterization methods validate the success of synthesis:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm ring structure and substituents | ¹H and ¹³C NMR for chemical shifts and connectivity |
| Infrared Spectroscopy (IR) | Identify functional groups | Carbonyl stretch near 1700 cm⁻¹ confirms lactam |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Accurate mass measurement |
| X-ray Crystallography | Determine stereochemistry and bond angles | Use of SHELX software for crystal structure refinement |
Cross-validation with computational methods (e.g., Density Functional Theory) enhances structural assignment accuracy.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reduction of cyanomethyl esters | Sodium borohydride + CoCl₂ or LiAlH₄ in THF | High purity, well-established | Sensitive reagents, moisture sensitive |
| Acid-catalyzed condensation | 1,2,3-trimethoxybenzene + isobutyraldehyde + nitriles in H₂SO₄ | Structural diversity, mild conditions | Requires strong acid, purification needed |
| Nucleophilic substitution | Haloalkyl phenyl derivatives + bases in inert solvents | Functional group introduction, scalable | Requires careful control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[4.5]decan-1-one involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key spirocyclic compounds with structural or pharmacological similarities to 7-Oxa-2-azaspiro[4.5]decan-1-one:
Key Research Findings and Pharmacological Profiles
Antitumor Activity
- 9-Methylene-7-oxa-1-thiaspiro[4.5]decan-8-one : The α-methylene-γ-lactone unit is associated with cytotoxicity, though its ring reversal dynamics (barrier: 7–8.5 kcal/mol) suggest conformational flexibility may influence bioactivity .
- Azaspirene : Exhibits anti-angiogenic effects by inhibiting VEGF-induced endothelial cell migration, though its smaller spiro system (4.4 vs. 4.5) limits direct structural comparability .
Central Nervous System (CNS) Targets
- 1-Azaspiro[4.5]decan-10-yl amides: Tertiary amides in this series show potent µ-opioid receptor selectivity (Ki < 10 nM) and antinociceptive activity, outperforming secondary amides due to conformational rigidity .
- GABA Analogues : Derivatives like N-Benzyl-7-azaspiro[4.5]decan-1-one are precursors to gabapentin-like molecules, highlighting the scaffold’s utility in neuroactive drug design .
Enzyme Inhibition
- SHP2 Inhibitors: Pyrimidinone derivatives (e.g., IACS-15414) incorporating 6-oxa-2-azaspiro[4.5]decane suppress MAPK signaling in KRAS-mutant cancers, demonstrating oral bioavailability and hERG safety .
- AChE Inhibitors : 2,7-Diazaspiro[4.5]decan-1-one derivatives exhibit IC₅₀ values comparable to donepezil, a leading Alzheimer’s drug .
Q & A
Q. What are the established synthetic routes for 7-Oxa-2-azaspiro[4.5]decan-1-one?
The synthesis typically involves intramolecular cyclization reactions. For example, analogous spiro compounds are synthesized using reagents like tetrahydropyran-4-carbonitrile and halogenated alkanes under basic conditions (e.g., potassium carbonate in dimethylformamide) . Key steps include ring closure facilitated by metal catalysts or acid/base-mediated cyclization. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products.
Q. How does the compound react with common nucleophiles and electrophiles?
The lactam (amide) group is reactive toward nucleophiles (e.g., Grignard reagents), while the spirocyclic oxygen may participate in oxidation or ring-opening reactions. For example:
- Nucleophilic attack : React with organolithium reagents to open the lactam ring, forming secondary amines .
- Oxidation : Use KMnO or HO to oxidize the spirocyclic ether moiety .
Advanced Research Questions
Q. How can computational modeling predict conformational dynamics of the spirocyclic system?
Apply Cremer-Pople puckering coordinates to quantify ring puckering amplitudes and pseudorotation pathways . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy barriers between conformers. Compare results with X-ray data to validate computational models .
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Use SHELXD for phase determination in twinned crystals and SHELXL for refining disordered regions .
- Apply the Hooft parameter to assess data quality and exclude outliers.
- For severe disorder, consider alternative space groups or solvent masking .
Q. How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility)?
- Bioisosteric replacement : Substitute the lactam oxygen with sulfur (e.g., thioamide) to enhance lipophilicity .
- Prodrug synthesis : Introduce ester or carbamate groups at the amine position for controlled release .
- Salt formation : Prepare hydrochloride or oxalate salts (e.g., 7-Oxa-2-azaspiro[4.5]decane oxalate) to improve aqueous solubility .
Q. What methodological approaches validate biological activity in drug discovery?
- Chitin synthase inhibition : Screen derivatives using enzymatic assays (IC determination) as seen in diazaspiro[4.5]decan-1-one analogs .
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa) and correlate results with molecular docking to identify binding motifs .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of spirocyclic analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
